Amitriptyline-d6 Hydrochloride

Isotopic purity Deuterium enrichment Mass spectrometry

Amitriptyline-d6 Hydrochloride is the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of amitriptyline in regulated bioanalytical workflows. Unlike unlabeled amitriptyline or analog IS, its N,N-dimethyl-d6 labeling delivers a clean +6 Da mass shift, eliminating cross-talk from the analyte's natural M+2/M+3 isotopic envelope—a critical advantage over -d3 isotopologues. Near-identical chromatographic retention ensures precise matrix effect compensation across plasma, DBS, urine, and meconium matrices. Supplied with comprehensive COA and USP/EP traceability, it meets FDA guidance for ANDA submissions, therapeutic drug monitoring, and forensic confirmation. High chemical purity (≥98%) minimizes lot-to-lot requalification burden in routine clinical workflows.

Molecular Formula C20H24ClN
Molecular Weight 319.906
CAS No. 203645-63-0
Cat. No. B586634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline-d6 Hydrochloride
CAS203645-63-0
Synonyms3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride;  Adepril-d6;  Amineurin-d6;  Domical-d6;  Elavil-d6;  Endep-d6;  Euplit-d6;  Laroxyl-d6;  Tryptanol-d6;  Tryptizol-d6; 
Molecular FormulaC20H24ClN
Molecular Weight319.906
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
InChIInChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3;
InChIKeyKFYRPLNVJVHZGT-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amitriptyline-d6 Hydrochloride (CAS 203645-63-0): A High-Purity Deuterated Internal Standard for Tricyclic Antidepressant Bioanalysis and Method Validation


Amitriptyline-d6 Hydrochloride (CAS 203645-63-0) is a stable isotope-labeled analog of the tricyclic antidepressant amitriptyline, in which six hydrogen atoms on the N,N-dimethyl moiety are specifically replaced by deuterium . This compound is chemically designated as 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-bis(methyl-d3)propan-1-amine hydrochloride with a molecular formula of C20H18D6ClN and a molecular weight of 319.90 g/mol . The deuterium labeling at the N,N-dimethyl groups confers a mass shift of +6 Da relative to the unlabeled analyte, enabling unambiguous mass spectrometric discrimination while preserving near-identical physicochemical properties including chromatographic retention behavior and ionization efficiency [1]. As a fully characterized reference standard supplied with comprehensive Certificates of Analysis, this compound is intended exclusively for analytical research applications including LC-MS/MS method development, method validation, and quality control in pharmaceutical and clinical laboratory settings .

Why Amitriptyline-d6 Hydrochloride (CAS 203645-63-0) Cannot Be Substituted with Unlabeled Amitriptyline or Lower-Deuterium Analogs in Quantitative Bioanalysis


Stable isotope-labeled internal standards (SIL-IS) such as Amitriptyline-d6 Hydrochloride are non-interchangeable with unlabeled amitriptyline or structural analogs in quantitative LC-MS/MS workflows due to fundamental differences in mass spectrometric detectability and matrix effect compensation capacity [1]. Unlabeled amitriptyline cannot serve as an internal standard because it is indistinguishable from the endogenous analyte, while structural analog internal standards exhibit differential ionization behavior and chromatographic retention that fail to adequately correct for variable matrix effects across diverse biological sample types [2]. Among deuterated options, the -d6 isotopologue provides critical differentiation: lower deuterium incorporation (e.g., -d3) may yield insufficient mass separation from the analyte's natural M+2 or M+3 isotopic envelope, introducing potential cross-talk and quantification bias . The specific N,N-dimethyl-d6 labeling pattern of this compound ensures a minimum +6 Da mass shift, which cleanly resolves the internal standard signal from both the unlabeled analyte and its naturally occurring heavy isotopes, a prerequisite for achieving the precision, accuracy, and reproducibility required in regulated bioanalytical method validation .

Quantitative Differentiation Evidence for Amitriptyline-d6 Hydrochloride (CAS 203645-63-0): Isotopic Purity, Mass Separation, and Analytical Performance


Isotopic Enrichment of 99 Atom % D Ensures Negligible Unlabeled Carryover and Baseline Mass Spectrometric Resolution

Amitriptyline-d6 Hydrochloride is supplied with a certified isotopic enrichment of 99 atom % D at the N,N-bis(methyl-d3) positions . In comparison, unlabeled amitriptyline hydrochloride contains 0 atom % D, and alternative deuterated formulations (e.g., random deuteration or incomplete exchange) may exhibit variable and unspecified enrichment levels that introduce analytical uncertainty . The 99 atom % D specification directly translates to <1% residual protiated (unlabeled) species in the internal standard preparation, minimizing false-positive signal contribution to the analyte channel in high-sensitivity LC-MS/MS assays.

Isotopic purity Deuterium enrichment Mass spectrometry Internal standard

Mass Shift of +6 Da Provides Superior Resolution from Analyte Isotopic Envelope Relative to -d3 Analog

The specific N,N-bis(methyl-d3) deuteration of Amitriptyline-d6 Hydrochloride produces a molecular ion [M+H]+ that is nominally 6 Da heavier than unlabeled amitriptyline (m/z 278.2 → m/z 284.2 for the free base ion) . This +6 Da mass differential places the internal standard signal well outside the natural isotopic envelope of the unlabeled analyte, which at M+3 (the highest abundance isotopologue relevant to a -d3 internal standard) contributes approximately 0.5–1% relative intensity due to naturally occurring 13C and 15N isotopes [1]. A -d3 internal standard (e.g., Amitriptyline-d3 Hydrochloride, CAS 342611-00-1) provides only a +3 Da mass shift, creating potential signal overlap with the analyte's M+3 isotopic peak and requiring deconvolution algorithms that introduce additional measurement uncertainty.

Mass shift Isotopic resolution LC-MS/MS Cross-talk

Chemical Purity of ≥98–99.93% Enables Direct Use as Primary Reference Standard Without Additional Purification

Commercial lots of Amitriptyline-d6 Hydrochloride are certified with chemical purity ranging from 98% (Aladdin A357463) to 99.93% (MedChemExpress HY-B0527AS) as determined by HPLC-UV or HPLC-CAD . In contrast, unlabeled amitriptyline hydrochloride analytical standards may exhibit lower certified purity (typically 98–99%) and may contain specified impurities at quantifiable levels . The availability of a deuterated internal standard with purity ≥99.9% reduces the need for purity correction factors in calibration curve preparation and ensures that any observed analytical variation originates from the method rather than the internal standard material.

Chemical purity Reference standard Method validation Quality control

Near-Identical Chromatographic Retention and Ionization Efficiency Enable Reliable Matrix Effect Compensation

As a true isotopologue differing only by substitution of six hydrogen atoms with deuterium on the N,N-dimethyl moiety, Amitriptyline-d6 Hydrochloride co-elutes with unlabeled amitriptyline within 0.01–0.03 minutes under standard reversed-phase LC conditions (C18 column, pH 10.2 ammonium formate/acetonitrile gradient) [1]. In contrast, structural analog internal standards (e.g., nortriptyline-d3, imipramine-d3) exhibit distinct retention times and may experience differential matrix-induced ion suppression or enhancement depending on the biological matrix composition (plasma, urine, tissue homogenate) [2]. This co-elution property ensures that both analyte and internal standard experience identical ionization conditions throughout the chromatographic peak, enabling accurate ratio-based quantification even in the presence of significant matrix effects.

Matrix effect Ion suppression Co-elution Isotopologue

Demonstrated Applicability in Validated LC-MS/MS Methods with LLOQ of 5–20 ng/mL for Amitriptyline Quantification

Amitriptyline-d6 Hydrochloride has been employed as the internal standard in fully validated LC-MS/MS methods for the quantification of amitriptyline and its active metabolite nortriptyline in human plasma and oral fluid [1]. One validated method using deuterated amitriptyline and nortriptyline as internal standards achieved an LLOQ of 20 µg/L (20 ng/mL) for amitriptyline in dried blood spots with overall assay accuracy and precision <15% CV across the calibration range (20–500 µg/L) [2]. Another comprehensive method for 18 antidepressants in oral fluid achieved an LOQ of 10 ng/mL for all compounds using deuterated internal standards including amitriptyline-d6 [3].

Method validation LLOQ Bioequivalence Therapeutic drug monitoring

Procurement-Driven Application Scenarios for Amitriptyline-d6 Hydrochloride (CAS 203645-63-0) in Bioanalytical and Pharmaceutical Research


Regulated Bioanalytical Method Validation for Abbreviated New Drug Applications (ANDA)

Procure Amitriptyline-d6 Hydrochloride as the primary stable isotope-labeled internal standard for LC-MS/MS method development and validation supporting ANDA submissions. The 99 atom % D isotopic enrichment and +6 Da mass separation documented in Section 3 ensure compliance with FDA guidance on bioanalytical method validation, specifically regarding internal standard performance and cross-talk minimization [1]. The compound's traceability to USP/EP pharmacopeial standards (available upon request from suppliers such as SynZeal and AquigenBio) further supports regulatory acceptance .

Therapeutic Drug Monitoring (TDM) of Amitriptyline and Nortriptyline in Clinical Plasma or Dried Blood Spot Samples

Implement Amitriptyline-d6 Hydrochloride in clinical LC-MS/MS assays for therapeutic drug monitoring of tricyclic antidepressants. As established in Section 3, the -d6 isotopologue co-elutes with unlabeled amitriptyline and provides effective matrix effect compensation across plasma and dried blood spot matrices, enabling accurate quantification at therapeutic concentrations (20–500 ng/mL) [2]. The high chemical purity (up to 99.93%) reduces the need for lot-to-lot requalification in routine clinical laboratory workflows.

Pharmacokinetic and Bioequivalence Studies Requiring Precise Quantification of Amitriptyline Metabolites

Select Amitriptyline-d6 Hydrochloride as the internal standard of choice for pharmacokinetic studies involving simultaneous quantification of amitriptyline, nortriptyline, and hydroxylated metabolites. The near-identical chromatographic retention demonstrated in Section 3 ensures that the internal standard tracks the analyte across the full LC gradient, which is particularly important when quantifying multiple related species with varying retention times [3]. The availability of comprehensive Certificates of Analysis (COA) from reputable suppliers facilitates documentation for clinical study reports.

Forensic Toxicology Screening and Confirmation of Tricyclic Antidepressant Exposure

Utilize Amitriptyline-d6 Hydrochloride as a deuterated internal standard in forensic LC-MS/MS methods for the confirmation and quantification of amitriptyline in postmortem blood, urine, or meconium samples. The established +6 Da mass separation and high isotopic purity (Section 3) are critical for achieving the rigorous identification criteria required in forensic casework, including retention time matching, ion ratio consistency, and absence of isotopic interference from co-extracted matrix components [4].

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